molecular formula C9H11BrO2S B1289096 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene CAS No. 214614-62-7

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene

Cat. No.: B1289096
CAS No.: 214614-62-7
M. Wt: 263.15 g/mol
InChI Key: QXLYKMSRNVSHHJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene (CAS: 214614-62-7) is a brominated aromatic compound featuring a benzene ring substituted with a methanesulfonyl group at the para-position and a 2-bromoethyl chain at the adjacent position. The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety, while the 2-bromoethyl chain (-CH₂CH₂Br) provides a reactive site for nucleophilic substitution or elimination reactions. This compound is widely utilized in organic synthesis, particularly in medicinal chemistry and materials science, as a precursor for constructing complex molecules due to its dual functional groups .

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLYKMSRNVSHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene can be synthesized through a multi-step process. One common method involves the bromination of ethylbenzene to form 1-(2-Bromo-ethyl)benzene, followed by the introduction of the methanesulfonyl group. The reaction conditions typically involve:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzene derivatives, alkenes, and various sulfonylated compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene involves its reactivity towards nucleophiles and bases. The bromo group acts as a leaving group in substitution and elimination reactions, while the methanesulfonyl group can participate in various redox reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

1-(Bromomethyl)-4-(methylsulfonyl)benzene (CAS: 53606-06-7)

  • Structural Difference : Replaces the 2-bromoethyl group with a bromomethyl (-CH₂Br) substituent.
  • Impact on Reactivity : The shorter bromomethyl chain limits steric hindrance but reduces opportunities for elimination reactions (e.g., dehydrohalogenation).
  • Similarity Score : 0.87 (based on functional group alignment) .
  • Applications : Primarily used in cross-coupling reactions where a single carbon spacer is sufficient.

1-Bromo-4-(methylsulfonyl)benzene (CAS: 3466-32-8)

  • Structural Difference : Lacks the ethyl spacer; bromine is directly attached to the benzene ring.
  • Impact on Reactivity : The absence of an ethyl chain simplifies synthesis but restricts applications requiring extended alkyl linkages.
  • Physical Properties : Higher melting point (due to reduced flexibility) compared to the target compound.
  • Similarity Score : 0.85 .
  • Applications : Common in Suzuki-Miyaura couplings for introducing sulfonyl-substituted aryl groups .

1-(2-Bromoethoxy)-4-methylbenzene (CAS: 18800-34-5)

  • Structural Difference : Replaces the methanesulfonyl group with a methyl (-CH₃) and substitutes the ethyl chain with an ethoxy (-OCH₂CH₂Br) group.
  • Impact on Reactivity : The ether linkage introduces hydrogen-bonding capability but reduces electrophilicity at the benzene ring.
  • Similarity Score: Not quantified, but functional group divergence lowers structural overlap .
  • Applications : Used in alkylation reactions where oxygen-containing spacers are advantageous.

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene

  • Structural Difference : Adds a trifluoromethyl (-CF₃) group at the para-position and shifts the bromine to the ortho-position relative to the sulfonyl group.
  • Impact on Reactivity : The -CF₃ group enhances electron-withdrawing effects, increasing the compound’s susceptibility to nucleophilic aromatic substitution.
  • Applications : Valuable in agrochemical synthesis for introducing fluorinated motifs .

Comparative Analysis Table

Compound Name CAS Number Key Substituents Reactivity Profile Applications
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene 214614-62-7 -SO₂CH₃, -CH₂CH₂Br Nucleophilic substitution, elimination Medicinal chemistry, polymer precursors
1-(Bromomethyl)-4-(methylsulfonyl)benzene 53606-06-7 -SO₂CH₃, -CH₂Br Cross-coupling, alkylation Small-molecule synthesis
1-Bromo-4-(methylsulfonyl)benzene 3466-32-8 -SO₂CH₃, -Br Suzuki couplings, electrophilic substitution Aromatic intermediates
1-(2-Bromoethoxy)-4-methylbenzene 18800-34-5 -CH₃, -OCH₂CH₂Br Ether cleavage, alkylation Surfactants, ligand synthesis
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene - -SO₂CH₃, -Br, -CF₃ Nucleophilic aromatic substitution Agrochemicals, fluorinated materials

Research Findings and Key Insights

Electronic Effects

  • Electron-withdrawing sulfonyl groups deactivate the benzene ring, directing electrophilic substitutions to specific positions. This contrasts with methyl or ethoxy substituents, which activate the ring .

Biological Activity

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. The following sections detail its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a sulfonamide compound with the following chemical structure:

  • Molecular Formula: C9H10BrO2S
  • Molecular Weight: 193.15 g/mol

The presence of the bromine atom and the methanesulfonyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds with sulfonamide moieties exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamide compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, it can be inferred that its structural analogs demonstrate similar antimicrobial effects due to their ability to interfere with bacterial folic acid synthesis.

Anticancer Activity

Recent investigations into sulfonamide derivatives have revealed their potential as anticancer agents. A study on structurally related compounds found that they exhibited growth inhibition against various cancer cell lines, including melanoma and ovarian cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA375 (Melanoma)TBDInhibition of V600EBRAF kinase
12eOVCAR-40.62Inhibition of cell cycle progression
12lUO-310.49Induces apoptosis via mitochondrial pathway

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydropteroate synthase in bacteria.
  • Cell Cycle Arrest: Some derivatives induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
  • Apoptosis Induction: There is evidence suggesting that certain sulfonamides can trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

A notable study explored the anticancer properties of a series of sulfonamide derivatives, including those similar to this compound. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models:

  • In Vitro Studies: Compounds demonstrated over 70% inhibition in various cancer cell lines at concentrations ranging from 0.5 µM to 5 µM.
  • In Vivo Studies: Animal models treated with these compounds showed reduced tumor sizes compared to control groups.

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